3-Methyl-4-(methylsulfanyl)butan-2-ol
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Overview
Description
3-Methyl-4-(methylsulfanyl)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylsulfanyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-Methyl-4-(methylsulfanyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable carbonyl compound like 3-methyl-4-(methylsulfanyl)butan-2-one. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Methyl-4-(methylsulfanyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential role as a plant metabolite.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)butan-2-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar structure but lacking the methylsulfanyl group.
2-Methyl-3-butanol: Another secondary alcohol with a different arrangement of the methyl group.
3-Methyl-4-(methylsulfanyl)butan-2-one: The ketone analog of 3-Methyl-4-(methylsulfanyl)butan-2-ol.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Properties
CAS No. |
79190-70-8 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
3-methyl-4-methylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3 |
InChI Key |
KIHMBHOENAOANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)C(C)O |
Origin of Product |
United States |
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